(4-iodo-1H-pyrazol-1-yl)acetaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

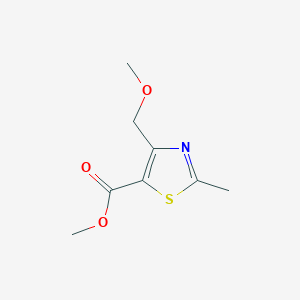

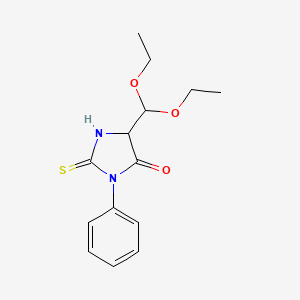

“(4-iodo-1H-pyrazol-1-yl)acetaldehyde” is a biochemical used for proteomics research . It has a molecular formula of C5H5IN2O and a molecular weight of 236.01 .

Synthesis Analysis

Solvothermal reactions of Cu X (X = Cl, Br, I, CN) with bis (4-iodo-1H-pyrazol-1-yl)methane (ipzm) or its methyl-substituted derivative bis (4-iodo-3, 5-dimethyl-1H-pyrazol-1-yl)methane (idmpzm) resulted in the formation of three 2D [Cu 2X2] n -based coordination polymers .Molecular Structure Analysis

The molecular structure of “(4-iodo-1H-pyrazol-1-yl)acetaldehyde” is composed of 5 carbon atoms, 5 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis

“(4-iodo-1H-pyrazol-1-yl)acetaldehyde” undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Applications De Recherche Scientifique

Proteomics Research

(4-Iodo-1H-pyrazol-1-yl)acetaldehyde: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound can be used as a biochemical tool to modify proteins or peptides for mass spectrometry analysis. The iodine atom of the compound can be used for radio-labeling, allowing researchers to track the movement and localization of proteins within cells .

Organic Synthesis

In organic chemistry, (4-Iodo-1H-pyrazol-1-yl)acetaldehyde serves as a versatile building block for the synthesis of various heterocyclic compounds. Its aldehyde group is reactive and can undergo condensation reactions with amines, hydrazines, and other nucleophiles to form Schiff bases and other complex organic structures useful in medicinal chemistry .

Drug Discovery

This compound’s unique structure makes it valuable in drug discovery, particularly in the design of novel pharmaceuticals that target specific proteins. By incorporating (4-Iodo-1H-pyrazol-1-yl)acetaldehyde into a drug candidate, researchers can enhance the molecule’s binding affinity to the target protein, potentially leading to more effective medications .

Material Science

In material science, (4-Iodo-1H-pyrazol-1-yl)acetaldehyde can be employed to create new polymeric materials. Its ability to form covalent bonds with various monomers can lead to the development of polymers with unique properties, such as increased thermal stability or electrical conductivity .

Bioconjugation Techniques

Bioconjugation involves attaching a biomolecule to another molecule, which can be a drug, a fluorescent dye, or a polymer(4-Iodo-1H-pyrazol-1-yl)acetaldehyde can act as a linker molecule in bioconjugation, facilitating the attachment of biomolecules to various substrates without affecting their biological activity .

Agricultural Chemistry

In the field of agricultural chemistry, (4-Iodo-1H-pyrazol-1-yl)acetaldehyde can be used to synthesize compounds that act as growth regulators or pesticides. Its reactivity with other organic molecules can lead to the creation of substances that control plant growth or protect crops from pests .

Mécanisme D'action

Target of Action

The primary targets of (4-iodo-1H-pyrazol-1-yl)acetaldehyde are Alcohol dehydrogenase 1C , Alcohol dehydrogenase 1B , Alcohol dehydrogenase 1A , and Mycocyclosin synthase . These enzymes play crucial roles in various metabolic processes, including the metabolism of alcohols and the synthesis of mycocyclosin, a secondary metabolite in Mycobacterium tuberculosis .

Mode of Action

It is known to interact with its targets, potentially altering their function and resulting in changes to cellular processes

Biochemical Pathways

Given its targets, it can be inferred that it may influence alcohol metabolism and mycocyclosin synthesis pathways .

Pharmacokinetics

Its molecular weight is 236.01 , which may influence its bioavailability and pharmacokinetic properties

Result of Action

Its interaction with alcohol dehydrogenases and mycocyclosin synthase suggests it may influence alcohol metabolism and mycocyclosin synthesis, potentially affecting cellular processes and responses .

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-iodopyrazol-1-yl)acetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c6-5-3-7-8(4-5)1-2-9/h2-4H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICKMWAZJVJLRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC=O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-iodo-1H-pyrazol-1-yl)acetaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide](/img/structure/B1326973.png)

![Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B1326975.png)

![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)

![[2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327008.png)